molecular formula C5H9ClN3PS B14713048 N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride CAS No. 22850-19-7

N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride

Cat. No.: B14713048
CAS No.: 22850-19-7
M. Wt: 209.64 g/mol
InChI Key: AYLKNHQYJHQJMG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride is a complex organic compound that belongs to the class of phosphonamidothioic chlorides. This compound is characterized by the presence of an imidazole ring, a phosphonamidothioic group, and a chloride ion. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride typically involves the reaction of imidazole with dimethylphosphonamidothioic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The final product is purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonamidothioic oxides.

    Reduction: Reduction reactions can convert it into phosphonamidothioic hydrides.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphonamidothioic oxides, while substitution reactions produce various substituted derivatives.

Scientific Research Applications

N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, affecting their activity. The phosphonamidothioic group can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: An aromatic heterocyclic compound with similar structural features.

    N-Methylimidazole: Another imidazole derivative with comparable chemical properties.

Uniqueness

N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.

Properties

CAS No.

22850-19-7

Molecular Formula

C5H9ClN3PS

Molecular Weight

209.64 g/mol

IUPAC Name

N-[chloro(imidazol-1-yl)phosphinothioyl]-N-methylmethanamine

InChI

InChI=1S/C5H9ClN3PS/c1-8(2)10(6,11)9-4-3-7-5-9/h3-5H,1-2H3

InChI Key

AYLKNHQYJHQJMG-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=S)(N1C=CN=C1)Cl

Origin of Product

United States

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